molecular formula C5H7N3O3 B12823879 3-Methyl-2,4-dioxoimidazolidine-1-carboxamide

3-Methyl-2,4-dioxoimidazolidine-1-carboxamide

Cat. No.: B12823879
M. Wt: 157.13 g/mol
InChI Key: BZUDVJDQSWCHDL-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C(_5)H(_7)N(_3)O(_3). This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of both keto and amide functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl isocyanate with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as Lewis acids can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxoimidazolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 3-Methyl-2,4-dioxoimidazolidine-1-carboxylic acid.

    Reduction: Formation of 3-Methyl-2,4-dihydroxyimidazolidine-1-carboxamide.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

3-methyl-2,4-dioxoimidazolidine-1-carboxamide

InChI

InChI=1S/C5H7N3O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3,(H2,6,10)

InChI Key

BZUDVJDQSWCHDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=O)C(=O)N

Origin of Product

United States

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